3,4-Diiodobenzoic acid

Catalog No.
S775041
CAS No.
35674-20-5
M.F
C7H4I2O2
M. Wt
373.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diiodobenzoic acid

CAS Number

35674-20-5

Product Name

3,4-Diiodobenzoic acid

IUPAC Name

3,4-diiodobenzoic acid

Molecular Formula

C7H4I2O2

Molecular Weight

373.91 g/mol

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I

3,4-Diiodobenzoic acid (CAS: 35674-20-5) is a highly functionalized aromatic carboxylic acid featuring two adjacent, highly polarizable iodine atoms on the benzene ring. With a molecular weight of 373.91 g/mol and a predicted solid-state density of approximately 2.56 g/cm³, it presents as a dense crystalline solid that is readily processable in bulk manufacturing [1]. Its primary procurement value lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). The inherently weak carbon-iodine bonds provide a low activation barrier for oxidative addition, making this compound an indispensable precursor for the high-yield synthesis of complex active pharmaceutical ingredients (APIs), advanced agrochemicals, and multidentate ligands where milder reaction conditions are required [2].

Substituting 3,4-diiodobenzoic acid with cheaper in-class alternatives, such as 3,4-dibromobenzoic acid or 4-iodobenzoic acid, frequently leads to process failures in advanced synthetic routes. The carbon-bromine bond possesses a significantly higher bond dissociation energy (~81 kcal/mol) compared to the carbon-iodine bond (~65 kcal/mol), requiring elevated temperatures (>80°C) and aggressive bases to achieve palladium-catalyzed oxidative addition [1]. These forcing conditions often cause the thermal degradation of sensitive functional groups in complex API intermediates, drastically lowering overall yields [2]. Furthermore, mono-iodo analogs like 4-iodobenzoic acid fundamentally lack the dual reactive sites necessary to participate in the sequential cross-coupling reactions required to build sterically hindered ortho-disubstituted biaryls or fused heterocyclic systems [3]. Consequently, for temperature-sensitive or structurally demanding multi-coupling syntheses, 3,4-diiodobenzoic acid is strictly non-interchangeable.

Cross-Coupling Activation Thermodynamics and Thermal Preservation

In palladium-catalyzed cross-coupling, reaction efficiency is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. 3,4-Diiodobenzoic acid features C-I bonds with a BDE of approximately 65 kcal/mol, which is substantially lower than the ~81 kcal/mol BDE of the C-Br bonds in the comparator 3,4-dibromobenzoic acid[1]. This ~16 kcal/mol energetic advantage translates to a drastically lower activation barrier for the rate-determining oxidative addition step at the Pd(0) center [2]. Consequently, diiodoaryl systems achieve quantitative coupling yields at mild temperatures (e.g., 25–40°C), whereas dibromo analogs require forcing conditions (>80°C) to reach comparable turnover frequencies [3].

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound Data~65 kcal/mol (C-I bond)
Comparator Or Baseline~81 kcal/mol (C-Br bond in 3,4-dibromobenzoic acid)
Quantified Difference~16 kcal/mol lower activation threshold for the target compound
ConditionsPalladium-catalyzed oxidative addition step

Enables cross-coupling under mild, near-room-temperature conditions, preventing the thermal degradation of sensitive pharmaceutical intermediates during procurement-scale synthesis.

Suitability for Sequential Ortho-Functionalization

The presence of two adjacent iodine atoms at the 3 and 4 positions enables highly efficient sequential or double cross-coupling reactions, a structural transformation that is impossible with mono-halogenated baselines like 4-iodobenzoic acid[1]. In standard Suzuki-Miyaura protocols, diiodoaryl compounds consistently out-perform their dibromo counterparts in double-coupling yields due to the rapid sequential activation of the weaker C-I bonds, which minimizes the accumulation of stalled mono-coupled intermediates [2]. This dual reactivity is critical for constructing sterically hindered ortho-terphenyls or fused ring systems (e.g., benzofurans) in high isolated yields[3].

Evidence DimensionCapacity for sequential double cross-coupling
Target Compound DataEnables rapid double C-C bond formation with minimal stalled intermediates
Comparator Or Baseline4-Iodobenzoic acid (incapable) / 3,4-Dibromobenzoic acid (prone to stalled mono-coupling)
Quantified DifferenceQualitative structural enablement and higher double-coupling efficiency
ConditionsStandard Suzuki-Miyaura or Sonogashira double-coupling protocols

Provides a direct, high-yield synthetic route to ortho-disubstituted complex architectures and fused heterocycles that cannot be accessed via mono-iodo precursors.

Physical Density and Downstream Processability

The substitution of two heavy iodine atoms significantly alters the physical properties of the benzoic acid core. 3,4-Diiodobenzoic acid exhibits a predicted solid-state density of 2.559 g/cm³, which is nearly double the density of unsubstituted benzoic acid (1.32 g/cm³) [1]. In industrial scale-up, this high density facilitates distinct crystallization kinetics, allowing for rapid precipitation and highly efficient filtration during downstream isolation[2]. Compared to lighter analogs, the dense crystalline nature of the diiodo compound reduces solvent retention in the filter cake, streamlining drying processes and improving overall batch throughput [3].

Evidence DimensionSolid-state density
Target Compound Data2.559 g/cm³
Comparator Or Baseline1.32 g/cm³ (Unsubstituted benzoic acid)
Quantified Difference1.93x higher density
ConditionsStandard room temperature and pressure (predicted values)

Improves filtration efficiency, reduces solvent retention, and accelerates drying times during industrial scale-up and bulk processing.

Synthesis of Thermally Sensitive API Intermediates

Because of its low C-I bond dissociation energy, 3,4-diiodobenzoic acid is the precursor of choice when synthesizing complex pharmaceutical intermediates that contain delicate, temperature-sensitive functional groups. It allows palladium-catalyzed cross-coupling to proceed at or near room temperature, avoiding the thermal degradation that occurs when using dibromo analogs [1].

Construction of Multidentate MOF Linkers

The ortho-diiodo functionality makes this compound an ideal starting material for building sterically demanding, multi-armed ligands used in advanced Metal-Organic Frameworks (MOFs). The ability to undergo high-yield double Suzuki or Sonogashira coupling allows for the rapid assembly of extended aromatic networks that cannot be synthesized from mono-iodo precursors [2].

Precursor for Fused Heterocyclic Materials

In materials science and organic electronics, 3,4-diiodobenzoic acid serves as a critical building block for synthesizing fused heterocyclic systems, such as functionalized benzofurans or indoles. The adjacent reactive sites enable tandem coupling-cyclization reactions, providing a streamlined route to highly conjugated organic semiconductors [3].

XLogP3

2.7

Other CAS

35674-20-5

Wikipedia

3,4-Diiodobenzoic acid

Dates

Last modified: 08-15-2023

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